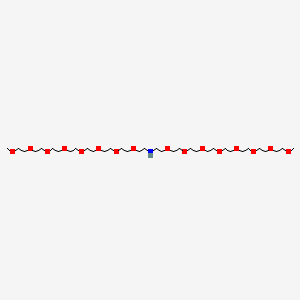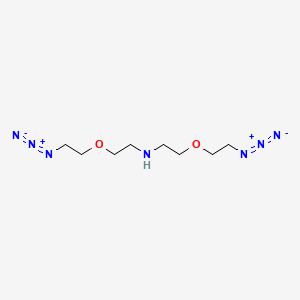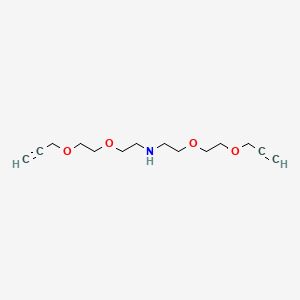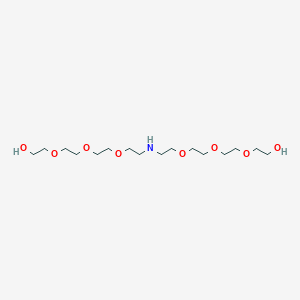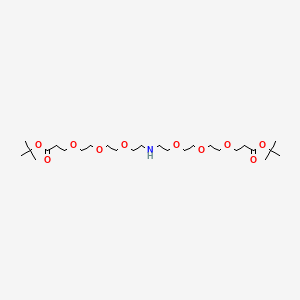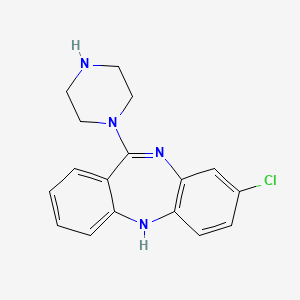
Norclozapine
Descripción general
Descripción
Norclozapine, also known as N-Desmethylclozapine (NDMC), is a major active metabolite of the atypical antipsychotic drug clozapine . Unlike clozapine, it possesses intrinsic activity at the D2/D3 receptors and acts as a weak partial agonist at these sites, similar to aripiprazole and bifeprunox .
Synthesis Analysis
Clozapine is metabolized by CYP1A2 and CYP3A4 enzymes in the liver to form norclozapine . The process of clozapine metabolism to norclozapine is complex and involves several pharmacokinetic and genetic variables .
Molecular Structure Analysis
The molecular formula of Norclozapine is C17H17ClN4 . It has a molar mass of 312.80 g·mol−1 . The structure of Norclozapine is similar to that of clozapine, with the absence of a methyl group .
Chemical Reactions Analysis
Norclozapine is formed in the body after administration of clozapine . It has been found that plasma clozapine and norclozapine levels demonstrated opposing, independent associations with absolute neutrophil count .
Aplicaciones Científicas De Investigación
Therapeutic Drug Monitoring
Therapeutic drug monitoring (TDM) of plasma clozapine and N-Desmethylclozapine can help assess adherence, guide dosage, and guard against toxicity . This application is particularly useful in treatment-refractory schizophrenia, where there is a narrow margin between an effective and a potentially toxic dose .
Treatment-Resistant Schizophrenia
Clozapine is the only drug with proven efficacy in schizophrenia that does not respond to other antipsychotics . N-Desmethylclozapine, as a metabolite of clozapine, plays a crucial role in this treatment. The ratio between clozapine and N-Desmethylclozapine has been implicated in cognition, an important clinical domain in schizophrenia .
Parkinson’s Disease Psychosis
In many parts of the world, clozapine is licensed to treat not only treatment-refractory schizophrenia in people aged 18 years and older, but also Parkinson’s disease psychosis . The dose for this latter condition is five- to ten-fold lower than for the former .
Pharmacokinetics
N-Desmethylclozapine is involved in the pharmacokinetics of clozapine, affecting its dose requirements . Factors such as changes in smoking habit, infection/inflammation, co-prescription of certain drugs, notably fluvoxamine, and age alter the dose requirement within individuals .
Potentiation of NMDA Receptor Currents
N-Desmethylclozapine was shown to dose-dependently potentiate NMDA receptor currents in CA1 pyramidal cells by 53% at 100 nM, an effect largely mediated by activation of muscarinic receptors . This suggests a potential role in modulating neuronal activity.
Drug Interactions
The ratio of clozapine to N-Desmethylclozapine can be influenced by clinical variables such as sex and co-administration of a mood stabilizer, specifically divalproex sodium . This highlights the importance of considering these factors when prescribing clozapine and monitoring its effects.
Mecanismo De Acción
Target of Action
N-Desmethylclozapine (NDMC), also known as Norclozapine, is a major active metabolite of the atypical antipsychotic drug clozapine . It possesses intrinsic activity at the D2/D3 receptors , and acts as a weak partial agonist at these sites . Notably, NDMC has also been shown to act as a potent and efficacious agonist at the M1 and δ-opioid receptors .
Mode of Action
NDMC combines M1 muscarinic agonism, 5-HT2A inverse agonism, and D2 and D3 dopamine partial agonism in a single compound . It has a unique ability to stimulate m1 muscarinic receptors, a key muscarinic receptor known to play an important role in cognition . Since clozapine itself blocks the m1 muscarinic receptor, patients need to extensively metabolize clozapine into NDMC to stimulate this receptor and thereby overcome the blocking action of clozapine .
Biochemical Pathways
It is known that ndmc increases cortical acetylcholine and dopamine release in vivo via stimulation of m1 muscarinic receptors . This suggests that NDMC may influence the cholinergic and dopaminergic pathways in the brain.
Pharmacokinetics
Clozapine is metabolized to NDMC in the body . Therapeutic drug monitoring of plasma clozapine and NDMC can help assess adherence, guide dosage, and guard against toxicity . There is a narrow margin between an effective and a potentially toxic dose of clozapine, and there is wide inter-individual variation in clozapine metabolic capacity . Factors such as changes in smoking habit, infection/inflammation, co-prescription of certain drugs, notably fluvoxamine, and age can alter the dose requirement within individuals .
Result of Action
The administration of NDMC is believed to represent a new approach to schizophrenia therapy that combines an atypical antipsychotic efficacy profile with the added advantage of beneficial cognitive effects . Clinical trials found ndmc itself ineffective in the treatment of schizophrenia . This may be because it possesses relatively low D2/D3 occupancy compared to 5-HT2 .
Action Environment
The action, efficacy, and stability of NDMC can be influenced by various environmental factors. For instance, changes in a patient’s smoking habit can have a large effect on an individual’s clozapine dose requirement . Additionally, co-prescription of certain drugs, notably fluvoxamine, can also alter the dose requirement .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15/h1-6,11,19-20H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNOSTQEZICQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042616 | |
| Record name | N-Desmethylclozapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ACP-104 combines M1 muscarinic agonism, 5-HT2A inverse agonism, and D2 and D3 dopamine partial agonism in a single compound. ACP-104 uniquely stimulates brain cells known as M1 muscarinic receptors that play an important role in cognition. ACP-104 is a partial-agonist that causes weak activation of dopamine D2 and D3 receptors. These partial agonist properties of ACP-104 may lead to less motoric side effects than seen with most other antipsychotic drugs. | |
| Record name | Norclozapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Norclozapine | |
CAS RN |
6104-71-8 | |
| Record name | N-Desmethylclozapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6104-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norclozapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006104718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norclozapine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Desmethylclozapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clozapine, normethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORCLOZAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I9001LWY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



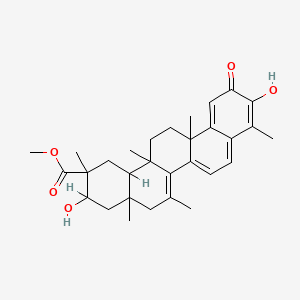

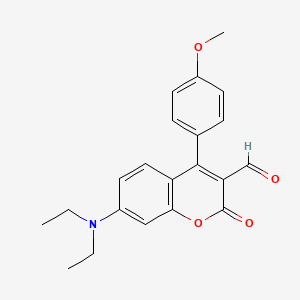
![(3R,4S)-rel-4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1H)-1,2,4-triazol-1-carbonyl)-4-piperidinyl]-2-azetidinone](/img/structure/B609545.png)
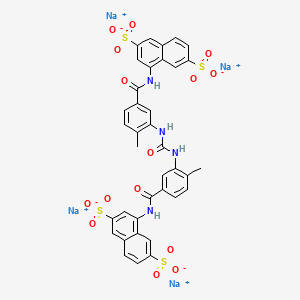
![N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide](/img/structure/B609549.png)
